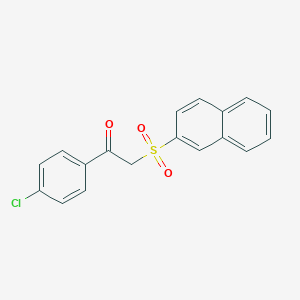
1-(4-Chlorophenyl)-2-(2-naphthylsulfonyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorophenyl)-2-(2-naphthylsulfonyl)ethanone is a chemical compound that has gained significant attention in the field of scientific research due to its diverse range of applications. This compound is also known as N-(4-chlorophenyl)-2-(naphthalene-2-sulfonyl)acetamide and is commonly abbreviated as CPNE. CPNE is a white crystalline powder that is insoluble in water and soluble in organic solvents.
作用机制
CPNE inhibits the activity of CA IX by binding to the active site of the enzyme. CA IX plays a critical role in regulating pH in cancer cells, and inhibition of CA IX leads to a decrease in pH and an increase in oxidative stress, which ultimately leads to cell death. CPNE has also been shown to inhibit the activity of other carbonic anhydrase isoforms, but with lower potency.
Biochemical and Physiological Effects:
CPNE has been shown to have a range of biochemical and physiological effects. In addition to inhibiting the activity of CA IX, CPNE has been shown to inhibit the activity of other enzymes such as carbonic anhydrase XII and cathepsin B. CPNE has also been shown to have anti-inflammatory properties by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2).
实验室实验的优点和局限性
One of the main advantages of CPNE is its potency as an inhibitor of CA IX. CPNE has been shown to be more potent than other CA IX inhibitors such as sulfonamides and sulfamates. CPNE also has a high selectivity for CA IX over other carbonic anhydrase isoforms. However, CPNE has some limitations for lab experiments. CPNE is insoluble in water, which limits its use in aqueous solutions. CPNE is also sensitive to light and air, which can degrade the compound over time.
未来方向
There are several future directions for the use of CPNE in scientific research. One area of interest is the use of CPNE in combination with other anticancer agents to enhance their efficacy. CPNE has also been shown to sensitize cancer cells to radiation therapy, and further studies are needed to explore this potential application. Another area of interest is the use of CPNE as a diagnostic tool for cancer. CA IX is overexpressed in many types of cancer, and CPNE could be used to detect the presence of CA IX in cancer cells. Finally, further studies are needed to explore the potential use of CPNE in other diseases such as inflammation and osteoporosis.
In conclusion, CPNE is a chemical compound that has gained significant attention in the field of scientific research due to its diverse range of applications. CPNE is a potent inhibitor of CA IX and has been shown to have anti-inflammatory properties. CPNE has several advantages for lab experiments, but also has some limitations. There are several future directions for the use of CPNE in scientific research, including its use in combination with other anticancer agents and as a diagnostic tool for cancer.
合成方法
The synthesis of CPNE involves the reaction of 2-naphthalenesulfonyl chloride with 4-chloroaniline in the presence of a base such as sodium hydroxide. The resulting product is then treated with acetic anhydride to give CPNE as a white crystalline powder. The yield of CPNE can be improved by using a solvent such as chloroform or dichloromethane.
科学研究应用
CPNE has been widely used in scientific research due to its diverse range of applications. CPNE is a potent inhibitor of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer cells. CPNE has been shown to inhibit the growth of cancer cells in vitro and in vivo by targeting CA IX. CPNE has also been used as a tool to study the role of CA IX in cancer progression and metastasis.
属性
分子式 |
C18H13ClO3S |
|---|---|
分子量 |
344.8 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)-2-naphthalen-2-ylsulfonylethanone |
InChI |
InChI=1S/C18H13ClO3S/c19-16-8-5-14(6-9-16)18(20)12-23(21,22)17-10-7-13-3-1-2-4-15(13)11-17/h1-11H,12H2 |
InChI 键 |
XBICEJGHKYSLPS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)CC(=O)C3=CC=C(C=C3)Cl |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)CC(=O)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(5-Ethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-[4-(4-methanesulfonyl-piperazin-1-yl)-phenyl]-acetamide](/img/structure/B285485.png)
![2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B285487.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B285488.png)
![2-[(4-tert-butylphenyl)sulfanyl]-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide](/img/structure/B285492.png)
![N-(3-ethylphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B285494.png)
![N-(2-ethylphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B285495.png)
![N-(2,3-dimethylphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B285496.png)
![N-(9-ethyl-9H-carbazol-3-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B285498.png)
![N-(9-ethyl-9H-carbazol-3-yl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B285499.png)
![9-({[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-9H-carbazole](/img/structure/B285504.png)
![N-(9-ethyl-9H-carbazol-3-yl)-2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B285505.png)
![N-(4-bromo-2-fluorophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B285507.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B285508.png)
![N-(5-chloro-2-pyridinyl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B285509.png)
